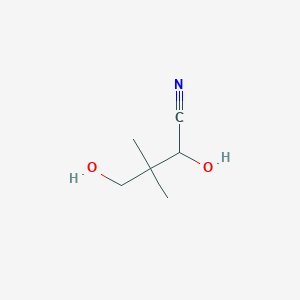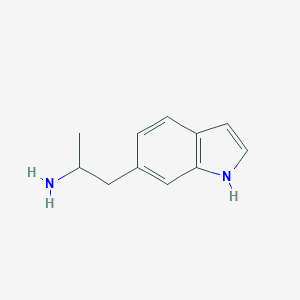
6-(2-Aminopropyl)indole
Overview
Description
6-IT is an analytical reference standard that is structurally categorized as an amphetamine. The resolution of 6-IT and its (2-aminopropyl) indole positional isomers has been reported. This product is intended for forensic and research applications.
Mechanism of Action
Target of Action
The primary target of 6-(2-Aminopropyl)indole, also known as 6-API or 6-IT, is the monoamine oxidase . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine. By interacting with these enzymes, 6-API can influence the levels of these neurotransmitters in the brain .
Mode of Action
6-API interacts with its target, the monoamine oxidase, by inhibiting its activity . This inhibition leads to an increase in the levels of monoamines in the brain. The elevated levels of these neurotransmitters can result in various physiological and psychological effects, including increased mood, alertness, and energy .
Biochemical Pathways
The biochemical pathways affected by 6-API are primarily those involved in the metabolism of monoamines. By inhibiting monoamine oxidase, 6-API disrupts the normal breakdown of monoamines. This disruption leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Pharmacokinetics
Given its structural similarity to other indole derivatives, it is likely that 6-api is absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 6-API’s action primarily involve changes in neurotransmitter levels and signaling. By inhibiting monoamine oxidase, 6-API increases the levels of monoamines in the brain. This increase can enhance neurotransmission, leading to various physiological and psychological effects .
Action Environment
The action, efficacy, and stability of 6-API can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol or other drugs, can potentially interact with 6-API and alter its effects. Additionally, individual factors such as genetics, age, and overall health can also influence how 6-API is metabolized and its subsequent effects .
Biochemical Analysis
Biochemical Properties
6-(2-Aminopropyl)indole is known to interact with monoamine transporters . It is a potent substrate at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .
Cellular Effects
In animal models, this compound has been shown to induce profound dose-related behavioral activation characterized by forward ambulation . The effects last for at least 2 hours post-injection . This compound produced a somewhat greater increase in activity than its isomer, perhaps due to higher elevations in extracellular dopamine .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a substrate-type releaser at DAT, NET, and SERT . It is at least threefold more potent than MDA and MDMA at evoking transporter-mediated release .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are sustained and last for at least 2 hours post-injection
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It induces dose-related elevations in extracellular dopamine and serotonin in the brain, but it is more potent than MDA
Metabolic Pathways
It is known to be a potent substrate at monoamine transporters
Properties
IUPAC Name |
1-(1H-indol-6-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFIFKAOUKPFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030112 | |
| Record name | 6-Aminopropylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-63-0 | |
| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Aminopropyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminopropylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-AMINOPROPYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(2-Aminopropyl)indole interact with its target and what are the downstream effects?
A1: this compound acts as a potent substrate at monoamine transporters, specifically dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [, , ]. It exhibits a higher potency for release at SERT compared to DAT []. This interaction leads to increased serotonin levels in the brain, resulting in behavioral changes associated with serotonin toxicity [].
Q2: What is the relationship between the structure of this compound and its activity compared to its isomer, 5-(2-Aminopropyl)indole?
A2: While both this compound and its isomer, 5-(2-Aminopropyl)indole, interact with DAT, NET, and SERT, subtle differences in their structures lead to distinct activity profiles []. This compound demonstrates greater potency for release at SERT over DAT, whereas 5-(2-Aminopropyl)indole displays greater potency at DAT over SERT []. This highlights how seemingly minor structural changes can significantly impact biological activity and transporter selectivity.
Q3: What are the potential implications of the interaction between this compound and monoamine transporters in the context of human use?
A3: Due to its potent interaction with SERT and the observed behavioral changes associated with serotonin toxicity in animal models, this compound may pose a risk for adverse effects in human users []. The research suggests it may have low abuse liability compared to its isomer, 5-(2-Aminopropyl)indole, but the potential for negative outcomes underscores the need for caution [].
Q4: What research methods were employed to study the pharmacological profile of this compound?
A4: Researchers utilized a combination of in vitro and in vivo approaches to investigate the pharmacological properties of this compound []. In vitro release assays using rat brain synaptosomes were conducted to assess its interaction with DAT, NET, and SERT []. In vivo studies in mice involved locomotor activity assessment and functional observational batteries (FOB) to evaluate its behavioral effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



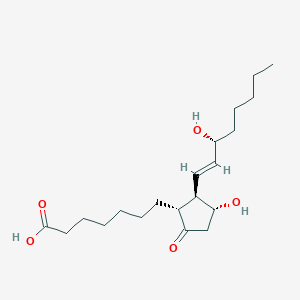
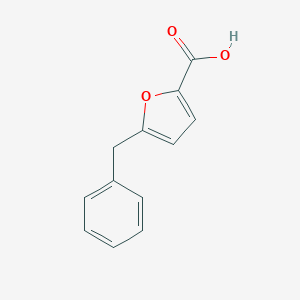
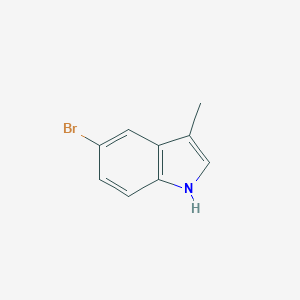
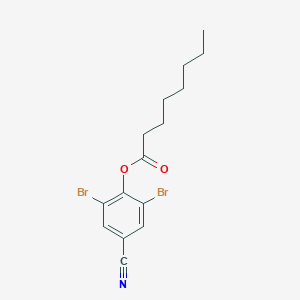
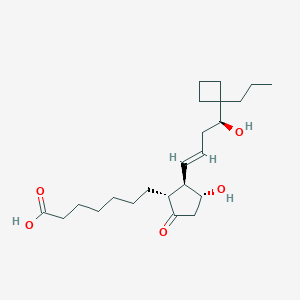
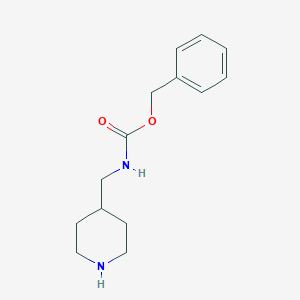
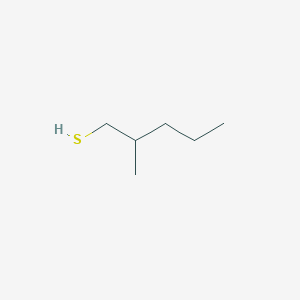
![3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide](/img/structure/B157862.png)

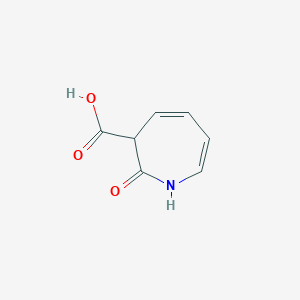
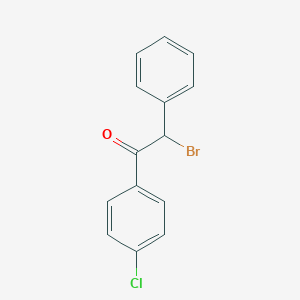
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
